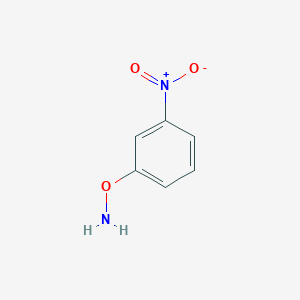
o-(3-Nitrophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(3-Nitrophenyl)hydroxylamine is an organic compound characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a hydroxylamine group (-NH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Nitrophenyl)hydroxylamine typically involves the reduction of o-(3-nitrophenyl)nitroso compounds. One common method is the catalytic hydrogenation of o-(3-nitrophenyl)nitroso compounds using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. Another method involves the reduction of o-(3-nitrophenyl)nitroso compounds using zinc dust in the presence of acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: o-(3-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or zinc dust with acetic acid.
Oxidation: The hydroxylamine group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst, zinc dust with acetic acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: o-(3-Aminophenyl)hydroxylamine.
Oxidation: o-(3-Nitrophenyl)nitroso compounds.
Substitution: Derivatives with different nucleophiles replacing the hydroxylamine group.
Scientific Research Applications
o-(3-Nitrophenyl)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-(3-Nitrophenyl)hydroxylamine involves its reactivity with various biological and chemical targets. The compound can act as a radical scavenger, inhibiting enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair. This inhibition can lead to antimicrobial effects by preventing bacterial proliferation.
Comparison with Similar Compounds
- 3-Nitrophenylhydrazine
- O-benzylhydroxylamine
- 2-picolylamine
Comparison: o-(3-Nitrophenyl)hydroxylamine is unique due to its specific combination of a nitro group and a hydroxylamine group on the phenyl ring. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. For example, 3-nitrophenylhydrazine is primarily used in derivatization reactions for analytical purposes, while o-benzylhydroxylamine and 2-picolylamine have different reactivity profiles and applications in organic synthesis.
Properties
CAS No. |
94831-80-8 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
O-(3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-3-1-2-5(4-6)8(9)10/h1-4H,7H2 |
InChI Key |
JQNHBHCKVHRSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)ON)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


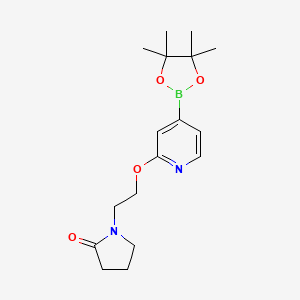
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
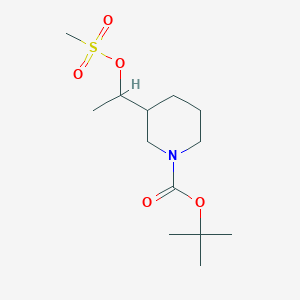
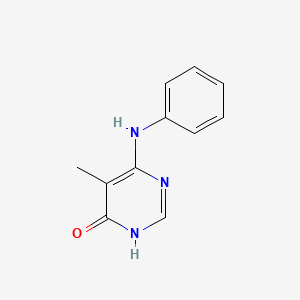
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)
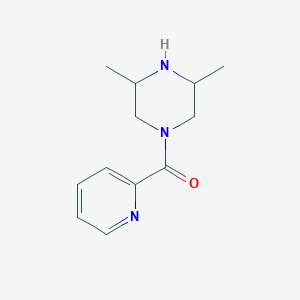
![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
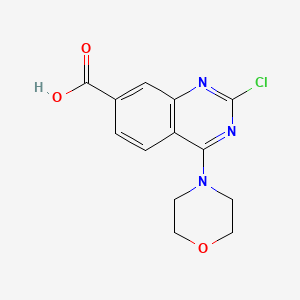
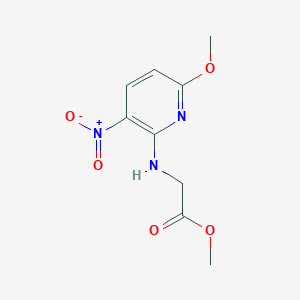

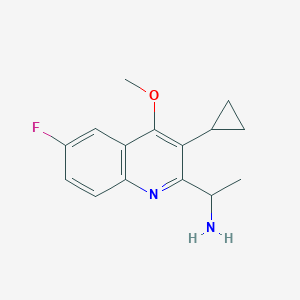
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
